molecular formula C20H17N3O2 B4718756 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide

4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B4718756
M. Wt: 331.4 g/mol
InChI Key: GYFMUPZOSINBHE-UHFFFAOYSA-N
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Description

4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide, also known as 4-BAPNA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has a molecular weight of 324.35 g/mol. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of enzyme activity, leading to a decrease in the production of various biochemical products.
Biochemical and Physiological Effects
4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs. It has also been found to exhibit anti-tumor activity, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been found to exhibit antioxidant activity, making it a potential candidate for the development of antioxidant supplements.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its high purity and yield, making it easy to obtain. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for various experiments. However, one limitation is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide. One potential direction is the development of enzyme inhibitors for the treatment of various diseases, such as cancer and inflammation. Additionally, further research can be conducted to explore its potential as an antioxidant supplement. Furthermore, its potential as a drug delivery system can be explored, as it has been found to exhibit good solubility in various solvents. Overall, further research on 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide can lead to the development of new drugs and supplements for various diseases.

Scientific Research Applications

4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit inhibitory activity against various enzymes, including chymotrypsin, trypsin, and elastase. This makes it a potential candidate for the development of enzyme inhibitors for the treatment of various diseases.

properties

IUPAC Name

4-benzamido-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-6-5-9-18(21-14)23-20(25)16-10-12-17(13-11-16)22-19(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFMUPZOSINBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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